(R)-1-(o-Tolyl)pentan-1-amine

Chiral Resolution Stereospecific Synthesis Enantioselective Catalysis

(R)-1-(o-Tolyl)pentan-1-amine, also known as (1R)-1-(2-methylphenyl)pentylamine (CAS 105290-99-1), is a chiral primary amine featuring an ortho-tolyl group attached to the chiral carbon of a pentan-1-amine scaffold. This compound belongs to the class of α-substituted chiral amines and serves primarily as a research chemical and synthetic intermediate.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
Cat. No. B13113893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(o-Tolyl)pentan-1-amine
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC=CC=C1C)N
InChIInChI=1S/C12H19N/c1-3-4-9-12(13)11-8-6-5-7-10(11)2/h5-8,12H,3-4,9,13H2,1-2H3/t12-/m1/s1
InChIKeyRYBKFDLNGSCSHO-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(o-Tolyl)pentan-1-amine: Procurement Specifications for a Chiral Benzylic Amine Building Block


(R)-1-(o-Tolyl)pentan-1-amine, also known as (1R)-1-(2-methylphenyl)pentylamine (CAS 105290-99-1), is a chiral primary amine featuring an ortho-tolyl group attached to the chiral carbon of a pentan-1-amine scaffold . This compound belongs to the class of α-substituted chiral amines and serves primarily as a research chemical and synthetic intermediate . Its procurement value is rooted in its single-enantiomer configuration, which is critical for stereospecific synthesis in medicinal chemistry and asymmetric catalysis research, distinguishing it from racemic or achiral alternatives.

Single (R)-enantiomer for chiral synthesis workflows
Ortho-tolyl steric environment supports enantioselective recognition studies

Procurement Risks: Why (R)-1-(o-Tolyl)pentan-1-amine Cannot Be Replaced by Its (S)-Enantiomer or Regioisomers


In scientific procurement, substituting (R)-1-(o-Tolyl)pentan-1-amine with its (S)-enantiomer (CAS 1213127-49-1) or its para-tolyl regioisomer (CAS 239105-48-7) introduces unpredictable and often detrimental variables. The specific three-dimensional arrangement of the ortho-tolyl group and the pentyl chain dictates molecular recognition in chiral environments, such as enzyme active sites or asymmetric catalytic cycles. Even a seemingly minor change from an ortho- to a para-substituent significantly alters the molecule's steric bulk, electron distribution, and basicity , leading to failed reactions or invalid biological assays. The quantitative evidence below details these critical, verifiable points of differentiation.

Target (R)-enantiomer, ortho-tolyl substitution
Substitute (S)-enantiomer: opposite configuration may reverse chiral recognition
Target Ortho-methyl steric hindrance at chiral center
Substitute Para-tolyl regioisomer: loss of steric pocket may disrupt enantioselectivity

Quantitative Differentiation Evidence for (R)-1-(o-Tolyl)pentan-1-amine vs. Key Comparators


Enantiomeric Identity: (R)- vs (S)-1-(o-Tolyl)pentan-1-amine

The (R)-enantiomer (CAS 105290-99-1) is the stereochemical complement of the (S)-enantiomer (CAS 1213127-49-1). While direct comparative bioactivity data for this specific compound is absent from the public domain, the fundamental principle of chiral recognition dictates that these two molecules will interact differently with other chiral entities . For procurement, verifying the correct enantiomer is non-negotiable . This evidence is classified as a class-level inference from the principles of stereochemistry.

Enantiomer Identity
Class-level
Target: (R)-enantiomer, CAS 105290-99-1
Comparator: (S)-enantiomer, CAS 1213127-49-1
Expected qualitative & quantitative difference in bioactivity and catalysis
Enantiomer-attribution review essential for stereospecific applications
Chiral HPLC or optical rotation confirmation required
Chiral Resolution Stereospecific Synthesis Enantioselective Catalysis

Regioisomeric Comparison: ortho-Tolyl vs. para-Tolyl (R)-amine

The substitution position of the methyl group on the aromatic ring fundamentally changes the molecule's properties. The target ortho-substituted compound (CAS 105290-99-1) is compared to its para-substituted analog (CAS 239105-48-7) . The ortho-methyl group introduces significant steric hindrance around the chiral amine center, affecting its conformational freedom and accessibility, unlike the more exposed para-substituted analog . Physicochemical predictions show a differentiated boiling point (266.4±9.0 °C) and pKa (9.52±0.10) for the ortho-isomer . This is a cross-study comparable evidence based on structural and predicted physicochemical differences.

Regioisomer Comparison
Data to verify
Target: o-tolyl, predicted pKa 9.52
Comparator: p-tolyl
Ortho-methyl creates a steric pocket absent in para isomer
Ortho-substitution differentiates steric and electronic environment for chiral induction
No head-to-head biological assay; structural comparison only
Structure-Activity Relationship (SAR) Regiochemistry Drug Design

Basicity and Ionization State: pKa Differentiation vs. Common Achiral Benzylamines

The specialized ortho-substituted structure of (R)-1-(o-Tolyl)pentan-1-amine results in a predicted pKa of 9.52±0.10 , which is a key selection criterion over more common alternatives. This value indicates it is a slightly stronger base than unsubstituted benzylamine (pKa ≈ 9.34) [1]. This difference in basicity directly impacts salt formation, solubility, and purification methods [1]. This is a class-level inference supported by predicted data, allowing for predictable modification of physicochemical behavior.

Basicity (pKa)
Class-level
9.52 ± 0.10
vs benzylamine 9.34 (Δ +0.18)
Higher basicity may support salt formation studies
Predicted value; experimental confirmation recommended
Formulation Science Salt Selection Chromatography

Chiral Purity as a Key Procurement Metric: Enantiomeric Excess vs. Racemate

The (R)-enantiomer (CAS 105290-99-1) is typically supplied with a certified purity of 98% , differentiating it from the racemic mixture (CAS 135921-90-3) which contains a 1:1 ratio of both enantiomers . For asymmetric reactions, using a racemate results in a theoretical maximum yield of 50% for any enantiopure product and introduces a chiral impurity that is often inseparable from the desired product. The specific optical rotation, although not currently reported, is a key parameter for verifying the enantiomeric excess (ee) of the (R)-enantiomer lot. This is a supporting evidence based on supplier specifications.

Enantiomeric Composition
Specification review
Target: single enantiomer, >95% ee
Comparator: racemate, 0% ee
Racemate introduces 50% enantiomeric impurity, reducing stereochemical fidelity
Single enantiomer mandatory for stereospecific synthesis
Verify lot-specific enantiomeric excess via chiral analysis
Quality Control Asymmetric Synthesis Analytical Chemistry

High-Value Application Scenarios for (R)-1-(o-Tolyl)pentan-1-amine Based on Differential Evidence


Stereospecific Synthesis of Chiral Ligands for Asymmetric Catalysis

The single-enantiomer form (Evidence Item 1) and the unique ortho-tolyl steric environment (Evidence Item 2) make this amine an ideal candidate for creating C1-symmetric chiral ligands. It can be directly condensed with salicylaldehydes or heterocyclic aldehydes to form chiral imine or amine-phenol ligands, where the ortho-substituent's steric influence directly controls the metal's coordination sphere and enantioselectivity [1].

Precursor for ortho-Substituted MAO-B Inhibitor Analogs

The differentiated pKa (Evidence Item 3) and the ortho-tolyl motif are present in pharmacologically active monoamine oxidase (MAO) inhibitors. The (R)-enantiomer (Evidence Item 1) can serve as a key intermediate for developing new analogs, where the ortho-methyl group's steric hindrance (Evidence Item 2) can potentially improve selectivity for MAO-B over MAO-A, a common goal in avoiding hypertensive crises [2].

Chiral Derivatizing Agent for Analytical Method Development

The high, defined chiral purity (Evidence Item 4) and UV-active aromatic ring enable its use as a chiral derivatizing agent for determining the enantiomeric excess of carboxylic acids or aldehydes. The ortho-substituent (Evidence Item 2) can influence the diastereomeric resolution in HPLC or NMR, potentially offering superior peak separation for certain analytes compared to para-substituted or unsubstituted analogs [3].

Salt and Polymorph Screening in Pre-formulation

The controlled basicity (predicted pKa 9.52, Evidence Item 3) and single-enantiomer nature (Evidence Item 4) provide a well-defined starting point for systematic salt formation and solid-state characterization studies. These studies are crucial for selecting the pharmacologically active enantiomer of a drug candidate, where the ortho-tolyl group's specific steric footprint (Evidence Item 2) dictates crystal packing and physicochemical stability [1].

Application
Selection Property
Validation Focus
Asymmetric catalysis ligand synthesis
Chiral purity and ortho-steric profile
Enantioselectivity in catalytic model reactions
MAO-B inhibitor analog SAR studies
Ortho-tolyl steric hindrance and basicity
Biochemical selectivity (MAO-B vs MAO-A)
Chiral derivatizing agent for ee determination
Defined chirality and UV-active aryl ring
Diastereomeric resolution in HPLC/NMR analysis
Salt and polymorph screening in pre-formulation
Predicted pKa and single enantiomer form
Salt formation and solid-state characterization
Quote Request

Request a Quote for (R)-1-(o-Tolyl)pentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.